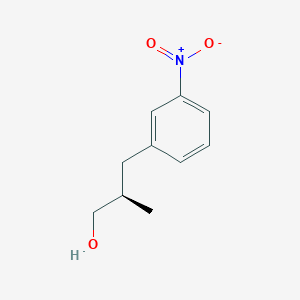
(2R)-2-Methyl-3-(3-nitrophenyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-Methyl-3-(3-nitrophenyl)propan-1-ol, also known as MNP, is a chiral compound that has been widely used in scientific research due to its unique properties. This compound is synthesized through a multistep process that involves the use of various reagents and solvents. Once synthesized, MNP has been shown to have a range of biochemical and physiological effects, making it a valuable tool in the study of various biological processes.
Mécanisme D'action
The mechanism of action of (2R)-2-Methyl-3-(3-nitrophenyl)propan-1-ol is not fully understood. However, it has been shown to interact with various biological targets, including enzymes and proteins. This compound has been shown to inhibit the activity of certain enzymes, which may contribute to its biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which may contribute to its effects on biological processes. This compound has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
(2R)-2-Methyl-3-(3-nitrophenyl)propan-1-ol has several advantages for use in lab experiments. It is a chiral compound, which allows for the study of enantiomer-specific effects. This compound is also relatively easy to synthesize, making it readily available for use in research. However, this compound has some limitations. It has low solubility in water, which may limit its usefulness in certain experiments. Additionally, this compound has not been extensively studied in vivo, which may limit its potential applications.
Orientations Futures
There are several potential future directions for the study of (2R)-2-Methyl-3-(3-nitrophenyl)propan-1-ol. One area of research could be the development of this compound-based therapeutics for inflammatory diseases. Another potential area of research could be the study of this compound in vivo to better understand its physiological effects. Additionally, the development of new synthesis methods for this compound could lead to the discovery of new analogs with unique properties. Overall, the study of this compound has the potential to contribute to a better understanding of various biological processes and the development of new therapeutics.
Méthodes De Synthèse
The synthesis of (2R)-2-Methyl-3-(3-nitrophenyl)propan-1-ol involves a series of steps that use different reagents and solvents. The first step involves the reaction of 3-nitrobenzaldehyde with methylmagnesium bromide to form a Grignard reagent. This reagent is then reacted with 2-bromo-3-methylpropan-1-ol to form the intermediate product. The final step involves the reduction of the intermediate product using sodium borohydride to form this compound.
Applications De Recherche Scientifique
(2R)-2-Methyl-3-(3-nitrophenyl)propan-1-ol has been widely used in scientific research due to its unique properties. It has been shown to have a range of biochemical and physiological effects, making it a valuable tool in the study of various biological processes. This compound has been used in the study of enzymes, protein-protein interactions, and drug discovery.
Propriétés
IUPAC Name |
(2R)-2-methyl-3-(3-nitrophenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-8(7-12)5-9-3-2-4-10(6-9)11(13)14/h2-4,6,8,12H,5,7H2,1H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZHQNFEEFJIKG-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)[N+](=O)[O-])CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC(=CC=C1)[N+](=O)[O-])CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-((2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)amino)-4-oxobutanoate](/img/structure/B2959188.png)
![[4-(Bromomethyl)phenyl]tributylstannane](/img/structure/B2959189.png)
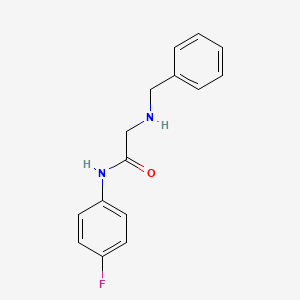
![1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2959195.png)
![1-(2,6-Dimethylpiperidin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2959197.png)
![5-Methyl-4-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2959198.png)

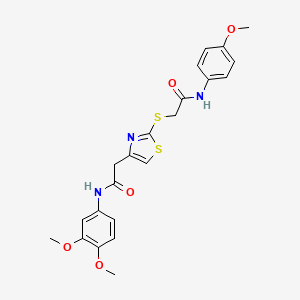
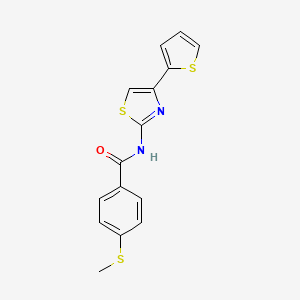

![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((4-chlorophenyl)amino)acrylonitrile](/img/structure/B2959206.png)
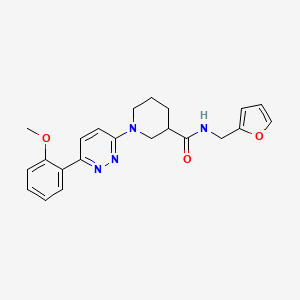
![1-(2-chlorobenzyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2959209.png)
![N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]acetamide;dihydrochloride](/img/structure/B2959210.png)